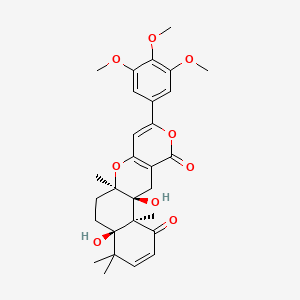

Territrem B

描述

This compound is a tremorgenic mycotoxin found in the fungus Aspergillus terreus, which has been know to contaminate rice crops. Tremorgenic mycotoxins affect central nervous system activity, with their defining characteristic being the tremors that they cause. Territrems induce this effect by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings. (A3028, A3029)

tremorgenic mycotoxin from Aspergillus terreus; RN given refers to (4aR-(4aalpha,6abeta,12aalpha,12bbeta))-isome

属性

IUPAC Name |

(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXNNDFKPQPJBB-VJLHXPKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897213 | |

| Record name | Territrem B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70407-20-4 | |

| Record name | Territrem B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Territrem B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Territrem B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Territrem B: A Technical Guide

Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. As a secondary metabolite, it has garnered significant interest within the scientific community for its specific and powerful biological activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used to characterize it.

Physicochemical Properties

This compound is a complex meroterpenoid, characterized by a dense polycyclic structure. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₄O₉ | [1][2] |

| Molecular Weight | 526.6 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in methanol, chloroform; Insoluble in water | [1] |

| Source | Aspergillus terreus | [2][3][4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-characterized biological activity of this compound is its potent and specific inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal at cholinergic synapses.

This compound acts as an irreversible inhibitor of AChE.[1][5] However, unlike many organophosphate-based inhibitors that form a covalent bond with the active site of the enzyme, this compound's inhibition is non-covalent.[1] Molecular modeling and structural studies suggest that this compound becomes "trapped" within the active site gorge of AChE, positioning itself in a way that blocks the entrance and prevents the release of the inhibitor.[1] This unique, non-covalent yet irreversible binding makes it a subject of significant interest in drug design and toxicology.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to a state of excitotoxicity and the characteristic tremorgenic effects observed in animal models.

Downstream Effects: Calcium Homeostasis and Neurotoxicity

The sustained stimulation of cholinergic receptors due to AChE inhibition can lead to downstream signaling events, including the disruption of intracellular calcium (Ca²⁺) homeostasis. While direct interaction of this compound with calcium channels has not been demonstrated, the excitotoxicity resulting from excessive cholinergic stimulation is known to trigger massive Ca²⁺ influx into neurons. This overload can activate various downstream pathways, including proteases and caspases, ultimately leading to neuronal damage and apoptosis. This disruption of calcium signaling is a likely contributor to the neurotoxic effects of this compound.

Quantitative Biological Data

The potency of this compound as an AChE inhibitor has been quantified in numerous studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 19 nM | Electric Eel | [1] |

| IC₅₀ | 0.071 µM | A. terreus BCC51799 | [2] |

| IC₅₀ | 4.2 ± 0.6 nM | Marine-derived A. terreus | [6] |

| IC₅₀ | 7.03 nM | Endophytic Penicillium sp. | [7] |

| LD₅₀ (mice, i.p.) | 9.06 mg/kg | - | [1] |

| Median Tremulous Dose (mice) | 0.21 mg/kg | - | [1] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from rice cultures of Aspergillus terreus.[2][3] The general workflow involves solvent extraction followed by chromatographic purification.

Protocol:

-

Culture and Harvest: Aspergillus terreus is cultured on a solid substrate such as rice. After a suitable incubation period (e.g., 12 days at 28°C), the culture is harvested.[4]

-

Extraction: The moldy rice is dried and extracted with a non-polar solvent, typically hot chloroform, to solubilize the mycotoxins.[2][3]

-

Cleanup: The crude chloroform extract is concentrated and applied to a silica gel column. This step helps in removing highly polar impurities.

-

Desorption: The toxins are desorbed from the silica gel using a solvent system such as chloroform-acetone (9:1, v/v).

-

Chromatographic Separation: The crude toxin mixture is then subjected to further silica gel column chromatography. Elution with a solvent system like benzene-ethyl acetate (e.g., 65:35, v/v) allows for the separation of different territrems.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Crystallization: The purified fractions are concentrated, and this compound is often obtained as a white crystalline solid.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is commonly determined using the spectrophotometric method developed by Ellman.[8][9][10][11][12] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Protocol:

-

Reagent Preparation:

-

Buffer: 0.1 M phosphate buffer, pH 8.0.

-

AChE Solution: A working solution of acetylcholinesterase (e.g., from electric eel) is prepared in the buffer.

-

Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM).

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).

-

Inhibitor: Serial dilutions of this compound in a suitable solvent.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add buffer, AChE solution, and the this compound dilution (or solvent for control).[8]

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[8]

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. The reading is typically taken kinetically over several minutes.

-

The reaction between the thiocholine product (from ATCI hydrolysis) and DTNB produces a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured.

-

-

Data Analysis:

-

The rate of change in absorbance is proportional to the AChE activity.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor).

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Neurotoxicity Assessment

The tremorgenic activity of this compound is assessed in animal models, typically mice.[7][13]

Protocol:

-

Animal Model: Male mice (e.g., NMRI or similar strains) are used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection. A range of doses is typically tested to determine the dose-response relationship.

-

Observation: Following injection, the animals are observed continuously for the onset, intensity, and duration of tremors. Other signs of neurotoxicity, such as salivation, convulsions, and ataxia, are also recorded.

-

Tremor Quantification: Tremor intensity can be scored using a rating scale or measured quantitatively using specialized equipment like a piezo-electronic tremor monitor.[7]

-

Endpoint Determination: Key parameters such as the median tremulous dose (the dose causing tremors in 50% of the animals) and the LD₅₀ (the dose that is lethal to 50% of the animals) are determined from the dose-response data.

Conclusion

This compound is a fascinating natural product with a highly specific and potent inhibitory action on acetylcholinesterase. Its unique non-covalent, yet irreversible, binding mechanism distinguishes it from other AChE inhibitors and provides a valuable tool for studying enzyme kinetics and neuropharmacology. The detailed experimental protocols for its isolation, characterization, and biological evaluation are well-established, enabling further research into its potential applications and toxicological significance. This guide serves as a comprehensive resource for researchers and professionals in drug development and neuroscience, providing the foundational knowledge required to work with and understand this complex mycotoxin.

References

- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. jfda-online.com [jfda-online.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. scribd.com [scribd.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Territrem B: A Technical Guide to its Source, Isolation, and Biosynthesis in Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. Its unique chemical structure and biological activity, including the inhibition of acetylcholinesterase, have made it a subject of interest in toxicology and drug discovery. This technical guide provides an in-depth overview of this compound, focusing on its fungal source, detailed protocols for its isolation and purification, and the current understanding of its biosynthetic pathway. Quantitative data on production yields and optimal culture conditions are summarized for easy reference. Methodologies for key experiments are detailed to enable reproducibility in a research setting.

Introduction

Aspergillus terreus is a ubiquitous saprophytic fungus found in various environments, including soil and stored agricultural products. Certain strains of this fungus are known to produce a range of secondary metabolites, among which are the territrems. This compound is a major component of this class of mycotoxins and is characterized by a complex polyketide-terpenoid hybrid structure.[1] Its tremorgenic effects are attributed to its potent and irreversible inhibition of the enzyme acetylcholinesterase. This guide serves as a comprehensive resource for researchers working on the characterization, production, and potential applications of this compound.

Aspergillus terreus: The Fungal Source

The production of this compound is strain-dependent within the Aspergillus terreus species. Not all isolates are capable of synthesizing this mycotoxin. Identification and selection of a high-yielding strain are, therefore, critical first steps for any research involving this compound.

Culture Conditions for this compound Production

Optimizing culture conditions is paramount for maximizing the yield of this compound. Potato Dextrose (PD) medium, both in solid agar and liquid broth forms, is commonly used for the cultivation of A. terreus for territrem production.[2][3]

Table 1: Optimal Culture Parameters for this compound Production by A. terreus in Potato Dextrose Broth [2][3]

| Parameter | Optimal Value | Notes |

| Medium | Potato Dextrose Broth | Provides necessary nutrients for fungal growth and secondary metabolism. |

| Incubation Time | 12 days | Maximal production is typically observed at the stationary phase of fungal growth.[2] |

| Temperature | 28°C | Significant decreases in yield are observed at lower or higher temperatures.[2] |

| Initial pH | 9.0 - 11.0 | Alkaline conditions have been shown to significantly enhance this compound production.[2][3] |

| Aeration | High | A lower broth volume to flask volume ratio, ensuring sufficient oxygen supply, improves yield.[2] |

Isolation and Purification of this compound

The isolation of this compound from A. terreus cultures involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation from Liquid Culture

This protocol outlines the steps for isolating this compound from a potato dextrose broth culture of A. terreus.

1. Fungal Culture:

-

Inoculate 1 liter of sterile Potato Dextrose Broth (pH adjusted to 9.0) with a spore suspension of a known this compound-producing strain of Aspergillus terreus.

-

Incubate at 28°C for 12 days with shaking to ensure adequate aeration.

2. Mycelial Harvest and Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Lyophilize (freeze-dry) the mycelia to remove water.

-

Extract the dried mycelia with chloroform three times (3 x 500 mL) using a mechanical shaker.

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Thin-Layer Chromatography (TLC):

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the concentrated extract to a preparative silica gel TLC plate.

-

Develop the plate using a solvent system of benzene:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the separated bands under UV light. This compound will appear as a fluorescent spot.

-

Scrape the silica gel corresponding to the this compound band.

-

Elute the this compound from the silica with chloroform or a mixture of chloroform and methanol.

-

Evaporate the solvent to obtain a semi-purified this compound sample.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, dissolve the semi-purified sample in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a mobile phase of acetonitrile:methanol:water.

-

Monitor the eluent at a UV wavelength of 335 nm.[4]

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent to yield pure this compound.

-

Quantitative Analysis

Table 2: HPLC Parameters for Quantification of this compound [4]

| Parameter | Specification |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile:Methanol:Water |

| Detection | UV at 335 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Table 3: Reported Yields of this compound from Aspergillus terreus

| Culture Medium | Strain | Yield | Reference |

| Rice | CCRC 32111 | 0.20 mg/100 g | [4] |

| Rice | CCRC 32664 | 0.31 mg/100 g | [4] |

Note: Yields from liquid cultures can vary significantly based on the specific strain and optimization of culture parameters.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete enzymatic cascade has not been fully elucidated, key precursors have been identified through isotopic labeling studies.[1][5]

Identified Precursors

-

Aromatic Moiety: The aromatic ring system of this compound is derived from the shikimate pathway .[1][5]

-

Methyl Groups: The methyl groups on the aromatic ring are supplied by S-adenosyl methionine (SAM) , with the methyl group originating from methionine.[1][5]

-

Non-aromatic Moiety: The non-aromatic portion of the molecule is synthesized via the mevalonate pathway , a key route in terpenoid biosynthesis.[1][5]

Proposed Biosynthetic Pathway (High-Level)

The following diagram illustrates the high-level biosynthetic route to this compound, highlighting the contribution of the major precursor pathways. The specific enzymes and intermediate structures are largely uncharacterized in the current scientific literature.

Caption: High-level overview of the this compound biosynthetic pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures described in this guide.

Workflow for this compound Production and Isolation

Caption: Workflow for the production and isolation of this compound.

Workflow for Quantitative Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Conclusion

This technical guide provides a foundational understanding of this compound, from its biological source to its chemical isolation and biosynthesis. The detailed protocols and summarized data offer a practical resource for researchers. While significant progress has been made in understanding the production of this compound, further research is needed to fully elucidate the enzymatic machinery and regulatory networks governing its biosynthesis in Aspergillus terreus. Such knowledge will be invaluable for potential biotechnological applications and for mitigating its toxic effects in contaminated commodities.

References

- 1. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tpl.ncl.edu.tw [tpl.ncl.edu.tw]

- 3. "Factors affecting this compound production by aspergillus terreus CCRC 3" by S.-Y. Fang and F.-C. Peng [jfda-online.com]

- 4. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]

- 5. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

Territrem B: A Technical Guide to its Tremorgenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Territrem B is a potent tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its neurotoxic effects are primarily attributed to its potent inhibition of large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase. This technical guide provides an in-depth overview of the tremorgenic properties of this compound, including its molecular mechanisms of action, quantitative toxicological data, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience, toxicology, and drug development.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of toxicological effects. Among these, the tremorgenic mycotoxins are of particular interest due to their profound impact on the central nervous system. This compound, an indole-diterpenoid mycotoxin, is a notable member of this class, inducing sustained tremors and other neurological symptoms in vertebrates. Understanding the mechanisms underlying this compound's neurotoxicity is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the tremorgenic properties of this compound, with a focus on its molecular targets and the experimental methodologies used to characterize its effects.

Molecular Mechanisms of Tremorgenesis

The tremorgenic activity of this compound is primarily mediated through its interaction with two key molecular targets in the nervous system: large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase (AChE).

Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels

The principal mechanism underlying the tremorgenic effects of this compound and related mycotoxins is the potent inhibition of BK channels.[1][2] These channels are critical regulators of neuronal excitability, contributing to the repolarization phase of the action potential and controlling neurotransmitter release.[3]

By inhibiting BK channels, this compound leads to a prolongation of the action potential and an increase in neuronal excitability. This heightened excitability, particularly in motor neurons and cerebellar Purkinje cells, is thought to be the primary driver of the involuntary muscle contractions that manifest as tremors.[2] Studies on the related tremorgenic mycotoxin lolitrem B have shown that mice lacking BK channels are resistant to its tremorgenic effects, providing strong evidence for the central role of BK channel inhibition in this toxidrome.

Inhibition of Acetylcholinesterase (AChE)

In addition to its effects on BK channels, this compound is also a potent, non-covalent, and irreversible inhibitor of acetylcholinesterase (AChE).[4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine at the neuromuscular junction and cholinergic synapses in the central nervous system.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can contribute to the observed tremors and other signs of neurotoxicity. The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[4] Molecular modeling studies suggest that this compound becomes non-covalently trapped within the active-site gorge of the enzyme.[4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the biological activity of this compound and related tremorgenic mycotoxins.

| Parameter | Value | Enzyme/Target | Reference |

| Overall Inhibition Constant (k) | 0.01 nM⁻¹ min⁻¹ | Acetylcholinesterase (AChE) | [4] |

Table 1: In Vitro Activity of this compound

| Compound | Dose | Route of Administration | Animal Model | Observed Effect | Reference |

| Lolitrem B | 2 mg/kg | Intraperitoneal (IP) | Mouse | Measurable tremors for up to 72 hours; peak tremor frequencies between 15 and 25 Hz. | [5][6] |

| Penitrem A | 1 mg/kg | Intraperitoneal (IP) | Mouse | Severe sustained tremors. | [7] |

| Verruculogen | 0.92 mg/kg | Intraperitoneal (IP) | Mouse | Median tremorgenic dose. | [8] |

| Penitrem A | 0.19 mg/kg | Intraperitoneal (IP) | Mouse | Median tremorgenic dose. | [8] |

| Verruculogen | 2.4 mg/kg | Intraperitoneal (IP) | Mouse | LD50 | [9] |

Table 2: In Vivo Tremorgenic Doses of Related Mycotoxins

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the tremorgenic properties of this compound.

In Vivo Tremor Assessment in a Rodent Model

This protocol is adapted from studies on related tremorgenic mycotoxins and is suitable for assessing the tremorgenic potential of this compound.[6][7]

Objective: To quantify the onset, severity, and duration of tremors induced by this compound in a mouse model.

Materials:

-

This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)

-

Male Balb/c mice (or other suitable strain)

-

Observation chambers

-

Video recording equipment

-

Electromyography (EMG) recording system (optional, for more quantitative analysis)

-

Visual tremor scoring scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, continuous tremor affecting posture and locomotion)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in sterile saline. The final DMSO concentration should be below 5%.

-

Administration: Administer this compound via intraperitoneal (IP) injection. A starting dose in the range of 1-5 mg/kg can be used, based on data from related mycotoxins.[7] A vehicle control group should receive an equivalent volume of the DMSO/saline solution.

-

Observation and Scoring: Immediately after injection, place the mice in individual observation chambers. Observe and record the onset of tremors. Score the severity of tremors at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly) using the visual tremor scoring scale. Video record the sessions for later, blinded analysis.

-

EMG Recording (Optional): For a more quantitative measure of muscle activity, implant EMG electrodes into the hind limb muscles of a subset of animals prior to the experiment. Record EMG signals continuously following this compound administration. Analyze the frequency and amplitude of the EMG signals to quantify tremor intensity.

-

Data Analysis: Plot the mean tremor score over time for each treatment group. Determine the time to onset and duration of tremors. For EMG data, perform spectral analysis to identify the dominant tremor frequency.

Patch-Clamp Electrophysiology for BK Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on BK channels expressed in a heterologous system.

Objective: To determine the concentration-dependent inhibition of BK channels by this compound and calculate its IC50 value.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human BK channel α-subunit (hSlo1)

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.4 with KOH

-

Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM), pH 7.2 with KOH

-

Data acquisition and analysis software

Procedure:

-

Cell Culture: Culture the HEK293-hSlo1 cells under standard conditions. Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with the cells to the recording chamber and perfuse with the external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Elicit BK channel currents by applying depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).

-

-

This compound Application:

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.

-

Record the BK channel currents in the presence of the toxin until a steady-state inhibition is reached.

-

Perform a washout by perfusing with the external solution alone to check for reversibility.

-

Repeat the application with a range of this compound concentrations to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +60 mV) before and after the application of each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced tremorgenesis and the experimental workflows for its investigation.

Caption: Proposed signaling pathway for this compound-induced tremorgenesis.

Caption: Experimental workflow for in vivo tremor assessment.

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound is a potent neurotoxin that induces tremors through a dual mechanism involving the inhibition of both BK channels and acetylcholinesterase. The inhibition of BK channels appears to be the primary driver of its tremorgenic activity, leading to neuronal hyperexcitability. The information and protocols provided in this guide offer a comprehensive framework for researchers to further investigate the neurotoxic properties of this compound and related mycotoxins. A deeper understanding of these mechanisms is essential for developing strategies to mitigate the risks posed by these compounds to animal and human health, and may also provide valuable insights into the pathophysiology of movement disorders. Further research is warranted to determine the precise dose-response relationship for this compound-induced tremors and its specific IC50 for BK channel inhibition.

References

- 1. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BK Channels Control Cerebellar Purkinje and Golgi Cell Rhythmicity In Vivo | PLOS One [journals.plos.org]

- 3. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A single exposure to the tremorgenic mycotoxin lolitrem B inhibits voluntary motor activity and spatial orientation but not spatial learning or memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tremorgenic toxin from Penicillium veruculosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotoxic Profile of Territrem B: A Technical Whitepaper for Researchers

An In-depth Examination of the Core Neurotoxic Mechanisms of a Potent Tremorgenic Mycotoxin

For Immediate Release

This technical guide provides a comprehensive overview of the neurotoxic effects of Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus. Synthesizing available preclinical data, this document details the compound's primary mechanism of action, its impact on key neuronal signaling pathways, and methodologies for its investigation. This whitepaper is intended for researchers, scientists, and professionals in drug development and toxicology.

Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition

This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic tremorgenic effects.[3] Unlike many organophosphate inhibitors, this compound exhibits a noncovalent, yet irreversible, binding mechanism, suggesting it becomes trapped within the active site gorge of the enzyme.[1]

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of this compound against AChE has been quantified in several studies. Key kinetic parameters are summarized in the table below.

| Parameter | Value | Enzyme Source | Reference |

| Binding Constant (Ki) | 1.7 nM | Not Specified | N/A |

| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [1] |

Elucidation of Cellular Neurotoxicity

Beyond its primary effect on acetylcholinesterase, the neurotoxicity of this compound is likely to involve a cascade of downstream cellular events. While direct experimental evidence for this compound's involvement in these specific pathways is still emerging, research on other neurotoxic mycotoxins and insults provides a framework for potential mechanisms.

Oxidative Stress

Oxidative stress is a common pathway in many forms of neurotoxicity, leading to cellular damage and apoptosis.[4] The overstimulation of cholinergic receptors by acetylcholine accumulation can lead to increased neuronal activity and, consequently, elevated production of reactive oxygen species (ROS).

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, including the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP), is a hallmark of many neurodegenerative processes.[5][6] The increased intracellular calcium resulting from excitotoxicity can trigger mitochondrial calcium overload, leading to mPTP opening and the release of pro-apoptotic factors.[7][8][9]

Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary cells. In the context of neurotoxicity, the activation of apoptotic pathways can lead to neuronal loss. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. An increase in the Bax/Bcl-2 ratio is often indicative of a pro-apoptotic state.[10][11][12][13][14]

Dysregulation of Calcium Homeostasis

Calcium is a critical second messenger in neurons, and its intracellular concentration is tightly regulated.[15][16] Cholinergic receptor overactivation can lead to excessive calcium influx, disrupting this delicate homeostasis. This calcium dysregulation can, in turn, activate a variety of downstream signaling cascades, including those involved in excitotoxicity and apoptosis.[17][18][19]

Key Signaling Pathways in this compound Neurotoxicity

The neurotoxic effects of this compound are mediated by complex signaling networks. The primary disruption of cholinergic signaling can trigger a cascade of events involving other crucial pathways.

Cholinergic Signaling Pathway

The core neurotoxic mechanism of this compound directly impacts the cholinergic signaling pathway. By inhibiting AChE, this compound leads to a sustained presence of acetylcholine in the synapse, causing continuous stimulation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.

Hypothetical Downstream Neurotoxic Signaling

Based on the known consequences of excitotoxicity and cellular stress, a hypothetical model of downstream signaling pathways affected by this compound can be proposed. This includes the activation of stress-activated protein kinases and pro-apoptotic pathways.

Experimental Protocols for Assessing this compound Neurotoxicity

Standardized protocols are essential for the reliable assessment of this compound's neurotoxic effects. The following sections outline key in vitro assays.

Acetylcholinesterase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on AChE activity.

Principle: Based on Ellman's method, this colorimetric assay measures the product of acetylthiocholine hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of AChE (from electric eel or other sources) in phosphate buffer (pH 8.0).

-

Prepare a solution of acetylthiocholine iodide (substrate) and DTNB in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE solution.

-

Add various concentrations of this compound to the wells. Include a control with solvent only.

-

Incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate/DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity.

-

Neuronal Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Protocol:

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media and conditions.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Generate a dose-response curve and determine the IC50 value.

-

Measurement of Reactive Oxygen Species (ROS)

This assay detects the generation of intracellular ROS following exposure to this compound.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat neuronal cells with this compound as described for the cell viability assay.

-

-

Staining:

-

Load the cells with DCFH-DA solution and incubate in the dark.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Quantify the change in fluorescence as an indicator of ROS production.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates the impact of this compound on mitochondrial health.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat neuronal cells with this compound.

-

-

Staining:

-

Incubate the cells with JC-1 staining solution.

-

-

Measurement:

-

Measure both the red and green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

-

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric reporter molecule.

Protocol:

-

Cell Lysis:

-

After treatment with this compound, lyse the neuronal cells to release their contents.

-

-

Assay:

-

Incubate the cell lysate with the caspase-3 substrate.

-

Measure the resulting fluorescence or absorbance.

-

-

Data Analysis:

-

Quantify the caspase-3 activity relative to a control.

-

Intracellular Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium concentrations.[3][20][21][22][23]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The fluorescence intensity of the dye changes upon binding to calcium, and this change can be monitored using fluorescence microscopy.

Protocol:

-

Cell Preparation:

-

Plate neuronal cells on glass coverslips.

-

Load the cells with Fura-2 AM.

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a physiological buffer.

-

Acquire baseline fluorescence images.

-

Apply this compound and continuously record fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

-

In Vivo Neurotoxicity

In vivo studies provide a more holistic understanding of a toxin's effects. Studies in chicks have shown that ingestion of Aspergillus terreus-infested feed containing this compound can lead to reduced body weight, behavioral changes, and histopathological damage to the liver and kidneys.[24] In mice, intraperitoneal injection of a related compound, this compound', showed reduced tremorgenic activity compared to this compound.[2][24] Further in vivo studies in rodent models are necessary to fully characterize the dose-dependent neurotoxic effects and neurochemical alterations induced by this compound.

Conclusion and Future Directions

This compound is a potent neurotoxin with a primary mechanism of irreversible acetylcholinesterase inhibition. This foundational understanding paves the way for further investigation into the downstream cellular and molecular consequences of cholinergic overstimulation. Future research should focus on generating specific dose-response data for this compound in neuronal cell models to quantify its effects on oxidative stress, mitochondrial function, apoptosis, and calcium homeostasis. Elucidating the specific signaling pathways, such as the MAPK and PI3K/Akt pathways, that are modulated by this compound will provide a more complete picture of its neurotoxic profile. Such knowledge is crucial for a comprehensive risk assessment and the development of potential therapeutic strategies for mycotoxin-induced neurotoxicity.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The hypothetical signaling pathways are based on established principles of neurotoxicity and require direct experimental confirmation in the context of this compound exposure.

References

- 1. VetFolio [vetfolio.com]

- 2. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of mitochondrial dysfunction in the pathogenesis of Alzheimer’s disease and future strategies for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical changes in the progression of Huntington's disease: A meta-analysis of in vivo1H-MRS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2/Bax ratio increase does not prevent apoptosis of glia and granular neurons in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased neuronal apoptosis in medial prefrontal cortex is accompanied with changes of Bcl-2 and Bax in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Dysregulation and Homeostasis of Neural Calcium in the Molecular Mechanisms of Neurodegenerative Diseases Provide Multiple Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Reversal of calcium dysregulation as potential approach for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Dysregulation of Neuronal Calcium Signaling via Store-Operated Channels in Huntington's Disease [frontiersin.org]

- 19. Pathological Calcium Signaling in Traumatic Brain Injury and Alzheimer’s Disease: From Acute Neuronal Injury to Chronic Neurodegeneration [mdpi.com]

- 20. Activation of TREM2 attenuates neuroinflammation via PI3K/Akt signaling pathway to improve postoperative cognitive dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mitochondrial and Proteasome Dysfunction Occurs in the Hearts of Mice Treated with Triazine Herbicide Prometryn - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Innovative in vitro approaches to toxicological investigations of mycotoxins effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TREM2 Ameliorates Lipopolysaccharide-Induced Oxidative Stress Response and Neuroinflammation by Promoting Sirtuin3 in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scialert.net [scialert.net]

An In-depth Technical Guide to the Structure of Territrem B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Territrem B is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Isolated from the fungus Aspergillus terreus, it is a potent neurotoxin characterized by its ability to induce tremors. The primary molecular target of this compound is acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems. This compound inhibits AChE in a potent, noncovalent, yet irreversible manner, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3] This unique mechanism of action has made this compound a subject of significant interest in neuroscience and drug discovery, particularly for its potential as a molecular template for novel therapeutics.

This guide provides a comprehensive overview of the structural biology of this compound, including its elucidation, physicochemical properties, biosynthesis, and the molecular basis of its interaction with acetylcholinesterase.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. High-resolution mass spectrometry established its molecular formula as C₂₉H₃₄O₉.[4] The detailed three-dimensional arrangement of atoms and the stereochemistry were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

The complete proton (¹H) and carbon-13 (¹³C) NMR assignments for this compound were established using a combination of one-dimensional and two-dimensional NMR techniques, including Nuclear Overhauser Effect (nOe) experiments.[5] These studies were critical in defining the connectivity and relative stereochemistry of the complex polycyclic structure.

X-ray Crystallography

While the crystal structure of this compound in its free form is not publicly available, the structure of the closely related derivative, this compound', has been solved by single-crystal X-ray diffractometry.[4] Crucially, the crystal structure of human acetylcholinesterase in a complex with this compound has been determined, providing definitive evidence of its absolute stereochemistry and its binding conformation within the enzyme's active site.

Physicochemical and Structural Data

The following tables summarize the key quantitative data related to the structure and activity of this compound.

NMR Spectroscopic Data

The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.[5]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.95 | d | 10.0 |

| H-3 | 6.35 | d | 10.0 |

| H-5 | 3.40 | s | - |

| H-9 | 6.32 | s | - |

| H-12a | 2.85 | d | 17.0 |

| H-12b | 3.50 | d | 17.0 |

| H-15 | 6.70 | s | - |

| OMe-3' | 3.85 | s | - |

| OMe-4' | 3.90 | s | - |

| OMe-5' | 3.85 | s | - |

| Me-4α | 1.15 | s | - |

| Me-4β | 1.25 | s | - |

| Me-8α | 1.50 | s | - |

| Me-8β | 1.40 | s | - |

| Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions. |

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| C-1 | 198.0 | C-13 | 145.0 |

| C-2 | 125.0 | C-14 | 105.0 |

| C-3 | 140.0 | C-1' | 128.0 |

| C-4 | 40.0 | C-2' | 108.0 |

| C-4a | 85.0 | C-3' | 153.0 |

| C-5 | 55.0 | C-4' | 138.0 |

| C-6a | 120.0 | C-5' | 153.0 |

| C-7 | 165.0 | C-6' | 108.0 |

| C-8 | 35.0 | OMe-3' | 56.0 |

| C-8a | 80.0 | OMe-4' | 61.0 |

| C-9 | 115.0 | OMe-5' | 56.0 |

| C-12 | 45.0 | Me-4α | 25.0 |

| C-12b | 90.0 | Me-4β | 28.0 |

| C-12c | 160.0 | Me-8α | 22.0 |

| C-12d | 118.0 | Me-8β | 20.0 |

| Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions. |

Crystallographic Data for this compound-AChE Complex

The structure of this compound bound to human acetylcholinesterase provides critical insights into its mechanism of inhibition.

Table 3: Crystallographic Data (PDB ID: 4M0F)

| Parameter | Value |

| Resolution | 2.30 Å |

| R-Value Work | 0.175 |

| R-Value Free | 0.211 |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions (a, b, c) | 64.9 Å, 86.9 Å, 107.4 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Source: RCSB Protein Data Bank[2] |

Bioactivity Data

Table 4: Acetylcholinesterase Inhibition Data

| Parameter | Value | Enzyme Source |

| Inhibition Constant (Overall) | 0.01 nM⁻¹ min⁻¹ | Electric Eel AChE |

| Source: J. Biol. Chem. 1999, 274(49), 34916-23[3] |

Biosynthesis

The biosynthesis of this compound is characteristic of a meroterpenoid, involving precursors from two major metabolic pathways. Radioactive labeling studies have demonstrated that the aromatic ring and its methoxy groups are derived from the shikimate pathway and L-methionine .[1][2] The complex, non-aromatic polycyclic portion originates from the mevalonate pathway .[1][2] The involvement of the mevalonate pathway was confirmed by experiments using mevinolin, a specific inhibitor of HMG-CoA reductase, which blocked the incorporation of radiolabeled acetate but not mevalonate into the final structure.[1][2]

While the precise enzymatic steps and intermediates for the complete pathway have not been fully elucidated, a high-level overview of the biosynthetic logic is presented below.

Caption: High-level overview of the biosynthetic precursors of this compound.

Mechanism of Action: AChE Inhibition

This compound functions as a potent neurotoxin by inhibiting acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to persistent stimulation of cholinergic receptors, which manifests as tremors and convulsions.

The inhibition is notable for being noncovalent yet effectively irreversible.[3] Structural studies of the this compound-AChE complex reveal that the inhibitor binds deep within the active-site gorge, spanning both the catalytic active site (CAS) and the peripheral anionic site (PAS).[2] It is hypothesized that the molecule becomes "trapped" within the gorge, preventing its dissociation and thus leading to a long-lasting, irreversible inhibition without forming a covalent bond.[3][6]

Caption: Mechanism of this compound-induced neurotoxicity via AChE inhibition.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on methods described for the isolation of territrems from Aspergillus terreus.

-

Fungal Culture: Aspergillus terreus (e.g., strain 23-1) is cultured on a solid rice medium for approximately 14 days.

-

Extraction: The moldy rice culture is dried and extracted exhaustively with chloroform.

-

Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

Fractions are eluted with a solvent gradient (e.g., n-hexane-ethyl acetate).

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column to yield pure this compound.[1][7]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in water).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in buffer).

-

Enzyme: Acetylcholinesterase solution (e.g., 1 U/mL from electric eel).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of assay buffer, 10 µL of AChE enzyme solution, and 10 µL of the this compound solution (or solvent for control).

-

Incubate the plate for a defined pre-incubation period (e.g., 10-20 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Structure Elucidation Methodologies

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish correlations and assign all proton and carbon signals unambiguously.

-

X-ray Crystallography: Single crystals of the compound (or its complex with a protein) are grown by methods such as vapor diffusion. The crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to calculate an electron density map, from which the three-dimensional atomic structure is determined and refined.

References

- 1. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR assignments of territrems A, B, and C and the structure of MB2, the major metabolite of this compound by rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Territrem B: A Technical Guide to its Noncovalent, Irreversible Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B (TRB) is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent and specific inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][3][4] The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[3][5] What makes this compound of particular interest to researchers is its unique mechanism of action: it is an irreversible inhibitor that binds noncovalently to the enzyme.[1] This technical guide provides an in-depth overview of the core aspects of this compound's interaction with acetylcholinesterase, including its mechanism of inhibition, quantitative data, detailed experimental protocols, and the downstream signaling pathways affected.

Mechanism of Action: A Noncovalent Irreversible Inhibition

Unlike classical irreversible inhibitors such as organophosphates, which form a covalent bond with the active site of AChE, this compound exhibits a noncovalent yet irreversible binding mechanism.[1] This unusual characteristic is attributed to the inhibitor becoming physically trapped within the deep and narrow active-site gorge of the acetylcholinesterase enzyme.[1] Molecular modeling studies suggest that the structure of this compound allows it to position itself within a constricted area near the entrance of the gorge, effectively blocking the passage of substrates and products.[1]

The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[1] Evidence for its noncovalent interaction includes the observation that 8 M urea can release the bound this compound from the enzyme, a condition that would not break a covalent bond.[1] Conversely, regenerating agents like the oxime 2-pralidoxime (2-PAM), which are effective in reactivating AChE covalently inhibited by organophosphates, are unable to reverse this compound inhibition.[6]

Diagram 1: Proposed noncovalent irreversible binding of this compound to acetylcholinesterase.

Quantitative Data on this compound Inhibition of Acetylcholinesterase

The inhibitory potency of this compound has been quantified through various kinetic and binding assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Enzyme Source | Reference |

| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Electric Eel AChE | [1] |

| Binding Constant (Ki) | 1.7 nM | Not Specified | [7] |

| IC50 | 0.006 µM | Not Specified | [3] |

| IC50 | 0.008 µM | Not Specified | [3] |

Table 1: Key kinetic and binding constants for this compound inhibition of acetylcholinesterase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with acetylcholinesterase.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the general principles of the Ellman's assay, a widely used method for measuring AChE activity.

Materials:

-

This compound solution of varying concentrations

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine (ATCh) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of AChE in phosphate buffer.

-

In a cuvette, pre-incubate the AChE working solution with various concentrations of this compound for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 25°C). A control sample with the solvent used for this compound should be run in parallel.

-

To initiate the reaction, add a solution of DTNB and ATCh to the cuvette.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Progressive Inhibition of Acetylcholinesterase by this compound

This protocol is used to determine the kinetics of the time-dependent inhibition of AChE by this compound.

Materials:

-

This compound solution of varying concentrations

-

Acetylcholinesterase (AChE) working solution

-

AChE assay solution (containing DTNB and ATCh)

-

Spectrophotometer

Procedure:

-

Add a small volume of this compound solution (at various concentrations) to the AChE working solution and start a timer.

-

At different time points during the incubation at a constant temperature (e.g., 25°C), add the AChE assay solution to an aliquot of the incubation mixture.

-

Immediately measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at 412 nm.

-

Analyze the results using the method of Kitz and Wilson to determine the inhibition constant.[6]

Protocol 3: Regeneration of this compound-Inhibited Acetylcholinesterase

This protocol is designed to test the reversibility of AChE inhibition by this compound.

Materials:

-

This compound-inhibited AChE (inhibited to >99%)

-

Diisopropylfluorophosphate (DFP)-inhibited AChE (as a positive control for covalent inhibition)

-

2-pralidoxime (2-PAM) solution (e.g., 0.04 M)

-

AChE assay solution

-

Spectrophotometer

Procedure:

-

Incubate the this compound-inhibited AChE with 2-PAM.

-

In a parallel experiment, incubate the DFP-inhibited AChE with 2-PAM.

-

At various time points, take aliquots from each incubation mixture and measure the AChE activity using the Ellman's assay (Protocol 1).

-

Compare the recovery of AChE activity over time for both the this compound-inhibited and DFP-inhibited enzymes. A lack of recovery in the presence of 2-PAM for the this compound-inhibited enzyme indicates irreversible inhibition not susceptible to oxime reactivation.[6]

Diagram 2: General workflow for an acetylcholinesterase inhibition assay.

Downstream Signaling Pathways

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[3] This overstimulation triggers a cascade of downstream signaling events that are dependent on the specific receptor subtype and the cell type in which they are expressed.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are divided into five subtypes (M1-M5).

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8][9] Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8][9] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] These receptors can also activate inwardly rectifying potassium channels, leading to hyperpolarization and a reduction in neuronal excitability.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[2] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to rapid depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential. The increase in intracellular calcium can act as a second messenger, activating various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[7]

Diagram 3: Downstream signaling pathways affected by acetylcholinesterase inhibition.

Conclusion

This compound stands out as a valuable research tool for studying the cholinergic system due to its potent, specific, and unique noncovalent irreversible inhibition of acetylcholinesterase. Understanding its mechanism of action, the kinetics of its interaction with AChE, and the resulting downstream cellular signaling provides a comprehensive picture of its neurotoxic effects. The experimental protocols outlined in this guide offer a framework for researchers to investigate this compound and other novel AChE inhibitors, which is crucial for the development of new therapeutic strategies for neurological disorders and for understanding the toxicology of mycotoxins.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. acnp.org [acnp.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Territrem B Acetylcholinesterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus, has been identified as a potent, specific, and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Unlike many inhibitors that form a covalent bond with the enzyme, this compound exhibits a noncovalent yet irreversible binding mechanism.[2] This unique characteristic makes it a valuable tool for studying the structure and function of AChE and a potential lead compound in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[3][4] These application notes provide a detailed protocol for conducting an acetylcholinesterase inhibition assay using this compound, based on the widely used Ellman's method.[5][6][7][8]

Principle of the Assay

The acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE. The most common protocol is the Ellman's method, which utilizes acetylthiocholine (ATCh) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.[5][7][9] AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the rate of color development.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Enzyme Source | IC50 Value | Inhibition Type | Reference |

| This compound | Electric Eel AChE | 1.7 nM | Non-competitive, Irreversible | [3] |

| This compound | Human Red Blood Corpuscle AChE | - | Potent Inhibitor | [10] |

| This compound Derivatives | Electric Eel AChE | Varies | - | [11] |

Note: The IC50 value can vary depending on the experimental conditions, such as enzyme and substrate concentrations, incubation time, and the source of the acetylcholinesterase.

Experimental Protocols

Materials and Reagents

-

This compound (dissolved in a suitable organic solvent like DMSO or methanol)

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Positive control inhibitor (e.g., physostigmine or neostigmine)

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is in the range of 0.05-0.2 U/mL.

-

ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare this solution fresh daily.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Prepare this solution fresh daily and protect it from light.

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in the same solvent to be used for the inhibition assay.

Assay Protocol (96-well plate format)

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 10 µL of the this compound solution at various concentrations to the sample wells.

-

For the control (uninhibited) wells, add 10 µL of the solvent used to dissolve this compound.

-

Add 10 µL of the AChE solution (e.g., 1 U/mL stock) to all wells except the blank.

-

Incubate the plate for a predetermined period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6][12]

-

-

Substrate and Chromogen Addition:

-

Absorbance Measurement:

-

Immediately after adding the substrate, shake the plate for 1 minute.

-

Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes) to monitor the progress of the reaction.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

-

Signaling Pathway and Experimental Workflow Diagrams